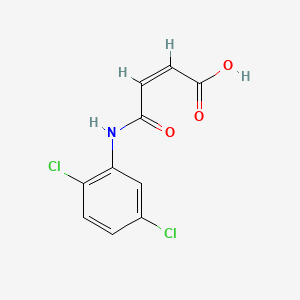
N-(2,5-Dichlorophenyl)maleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3 and a molecular weight of 260.07 g/mol . This compound is characterized by the presence of a maleamic acid moiety attached to a 2,5-dichlorophenyl group. It is primarily used in proteomics research applications .
Métodos De Preparación
The synthesis of N-(2,5-Dichlorophenyl)maleamic acid can be achieved through various synthetic routes. One common method involves the reaction of maleic anhydride with 2,5-dichloroaniline in the presence of a suitable solvent such as methanol . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or other purification techniques.
Análisis De Reacciones Químicas
N-(2,5-Dichlorophenyl)maleamic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2,5-Dichlorophenyl)maleamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound’s maleamic acid moiety can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the 2,5-dichlorophenyl group may interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
N-(2,5-Dichlorophenyl)maleamic acid can be compared with other similar compounds, such as:
- N-(2,3-Dichlorophenyl)maleamic acid
- N-(4-Chlorophenyl)maleamic acid
- N-(2,6-Diethylanilino)-4-oxobut-2-enoic acid
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The unique combination of the 2,5-dichlorophenyl group and the maleamic acid moiety in this compound contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
31460-32-9 |
|---|---|
Fórmula molecular |
C10H7Cl2NO3 |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
(E)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ |
Clave InChI |
WSKTYRGKGHEEDM-ONEGZZNKSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
SMILES isomérico |
C1=CC(=C(C=C1Cl)NC(=O)/C=C/C(=O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















